N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC11424820
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N4OS |
|---|---|
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19) |
| Standard InChI Key | XISDRRQSVCDFSA-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
| Canonical SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is CHNOS, with a molecular weight of 299.37 g/mol. Its IUPAC name, 4-propyl-N-(1H-indol-5-yl)-1,2,3-thiadiazole-5-carboxamide, reflects the propyl substituent at position 4 of the thiadiazole ring and the carboxamide bond linking it to the indol-5-yl group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 4-propyl-N-(1H-indol-5-yl)-1,2,3-thiadiazole-5-carboxamide |
| SMILES | CCCc1nnc(s1)C(=O)Nc2ccc3c(c2)[nH]c3 |
| InChIKey | XQZXZJXKXZQNQZ-UHFFFAOYSA-N |
Structural Analysis
The 1,2,3-thiadiazole ring contains sulfur at position 1 and nitrogens at positions 2 and 3. The propyl group at position 4 introduces hydrophobicity, while the carboxamide at position 5 connects to the indole’s amine group. The indole moiety, a bicyclic structure with a pyrrole fused to a benzene ring, is known for its role in serotonin and melatonin biosynthesis, hinting at potential neurological applications .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. A copper-catalyzed C–H activation method, as described in the literature, enables efficient thiadiazole formation from ketones via tosylhydrazones .
Key Steps:
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Tosylhydrazone Formation: Reacting a ketone (e.g., pentan-2-one for propyl substitution) with p-toluenesulfonylhydrazide in methanol yields the corresponding tosylhydrazone.
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Cyclization: Treating the tosylhydrazone with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (KSO) in dimethylacetamide (DMAc) at 100°C forms the thiadiazole core .
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Carboxamide Coupling: The thiadiazole-5-carboxylic acid is activated (e.g., via chloride formation) and coupled with 1H-indol-5-amine using a palladium or copper catalyst.
Optimization of Reaction Conditions
The choice of solvent and ligand significantly impacts yields. For example, acetonitrile with Xantphos ligand achieves near-quantitative yields in analogous thiadiazole-amine couplings .
Table 2: Optimization of Thiadiazole-Amine Coupling
| Entry | Solvent | Ligand | Yield (%) |
|---|---|---|---|
| 1 | THF | Xantphos | 83 |
| 2 | CHCN | Xantphos | 99 |
| 3 | CHCN | None | 98 |
Spectroscopic Characterization
While specific data for this compound are unavailable, analogous thiadiazoles exhibit distinct NMR patterns:
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H NMR: Thiadiazole protons resonate at δ 8.5–9.0 ppm, while indole NH appears near δ 10.5 ppm .
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C NMR: The thiadiazole carbons (C-4 and C-5) appear at δ 160–170 ppm, and the carboxamide carbonyl at δ 165–170 ppm .
Challenges and Future Directions
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